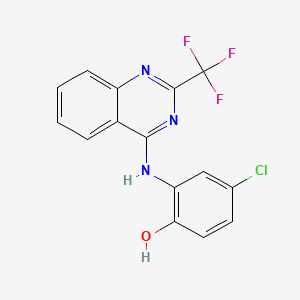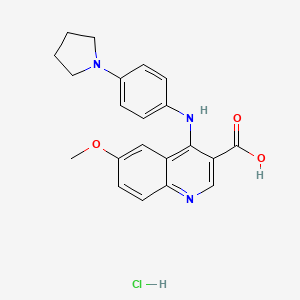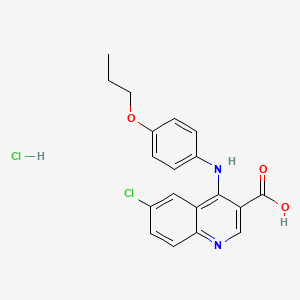
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
The synthesis of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)quinazoline-4-amine.
Reaction with 4-Aminophenyl Ethanone: The 2-(trifluoromethyl)quinazoline-4-amine is then reacted with 4-aminophenyl ethanone under specific conditions to form the target compound.
Reaction Conditions: Common reagents used in this synthesis include stannous chloride dihydrate for reduction and POCl3 in DMF for chlorination
化学反应分析
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions using stannous chloride dihydrate can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, to form various substituted derivatives.
Common reagents used in these reactions include stannous chloride dihydrate for reduction and POCl3 in DMF for chlorination. Major products formed from these reactions include various substituted quinazoline derivatives .
科学研究应用
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone has several scientific research applications:
Cancer Research: The compound has shown potential as an antiproliferative agent against various cancer cell lines, including PC3, K562, and HeLa.
Antimicrobial Activity: Some derivatives of this compound have demonstrated broad-spectrum antimicrobial activity.
Biofilm Inhibition: Certain derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa.
作用机制
The mechanism of action of 1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets:
Werner (WRN) Helicase Inhibition: The compound has been identified as a potential WRN helicase inhibitor, which is crucial for its antiproliferative activity.
DNA Damage Response: The compound affects the DNA damage response pathways, leading to the inhibition of cancer cell growth.
相似化合物的比较
1-(4-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenyl)ethanone can be compared with other quinazoline derivatives:
Erlotinib and Gefitinib: These are well-known quinazoline derivatives used in the treatment of lung and pancreatic cancers.
Prazosin and Doxazosin: These compounds are used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and specificity .
属性
IUPAC Name |
1-[4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c1-10(24)11-6-8-12(9-7-11)21-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPHHCEXSKKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-Chlorophenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7750590.png)
![2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7750596.png)
![2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7750603.png)
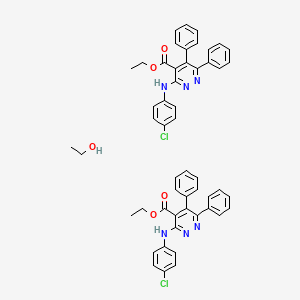

![(2E)-2-(4-chlorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)chromen-4-ylidene]acetonitrile](/img/structure/B7750618.png)
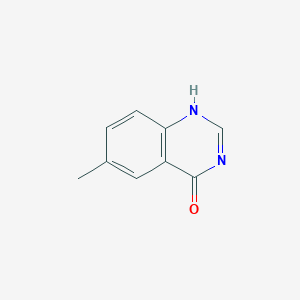
![4-methyl-3-[(6-methylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7750632.png)
![4-[(2-Ethoxyphenyl)amino]-2-methylquinoline-6-carboxylic acid](/img/structure/B7750633.png)
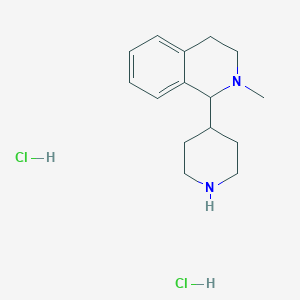
![4-Methyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7750670.png)
